2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methoxybenzoate
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methoxybenzoate” often involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets . The most popular approaches for synthesizing such compounds are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Scientific Research Applications
Synthesis and Complexing Abilities
Research highlights the synthesis of compounds related to 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methoxybenzoate, demonstrating their ability to serve as ligands. The condensation of related ethoxymethylidene compounds with 2-aminobenzoic acid produces new O,N,O-tridentate ligands that form complexes with nickel(ii) and copper(ii) (Yulia S. Kudyakova et al., 2009).
Heterocyclic Compound Formation
Another study outlines the waste-free synthesis of condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling, showcasing the versatility of related benzoic acids in forming compounds with solid-state fluorescence and potential pharmacological applications (M. Shimizu et al., 2009).
Antimicrobial Activity
Compounds synthesized from related structures have been investigated for their antimicrobial activity. A study on new pyridine derivatives reveals variable and modest activity against bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents (N. Patel et al., 2011).
Corrosion Inhibition
Research into benzothiazol-3-ium cationic Schiff base derivatives, which share a structural resemblance, has demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic media. These findings have implications for industrial applications in protecting metals from corrosion (N. Negm et al., 2010).
Trifluoromethyl Heterocycles Synthesis
The versatility of related diazoketoester compounds in synthesizing a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, and imidazoles, highlights the potential of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methoxybenzoate in medicinal chemistry and material science (Mark A. Honey et al., 2012).
Safety and Hazards
Future Directions
The future directions for the study of “2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methoxybenzoate” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Trifluoromethyl groups, in particular, are of interest due to their use in the construction of fluorinated pharmacons .
properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-25-14-7-4-6-12(9-14)17(24)26-11-16(23)22-10-13-5-2-3-8-15(13)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGCPMPDMJFRKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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